methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

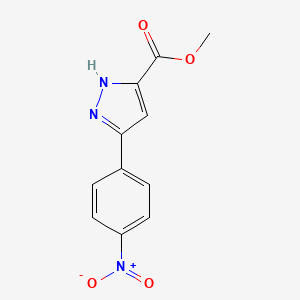

Methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a nitrophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-2-4-8(5-3-7)14(16)17/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCFNKMJVAQREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Cyclocondensation of 4-Nitrophenylhydrazine with β-Ketoesters

The most widely reported method involves cyclocondensation between 4-nitrophenylhydrazine and methyl 3-oxobutanoate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by dehydration and aromatization.

Procedure :

- Reagent Preparation : 4-Nitrophenylhydrazine (1.0 equiv) and methyl 3-oxobutanoate (1.1 equiv) are dissolved in glacial acetic acid.

- Cyclization : The mixture is refluxed at 120°C for 6–8 hours under nitrogen.

- Workup : The crude product is precipitated by cooling, filtered, and recrystallized from ethanol.

Mechanistic Insight :

The reaction proceeds through enolization of the β-ketoester, forming a hydrazone intermediate. Intramolecular cyclization yields the pyrazole ring, with the nitro group stabilizing the transition state via resonance.

Table 1: Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 120°C |

| Reaction Time | 7 hours |

| Catalyst | None (self-catalyzed) |

Regioselective Synthesis Using Trichloromethyl Enones

To enhance regiochemical precision, trichloromethyl enones (e.g., 1,1,1-trichloro-4-phenylbut-3-en-2-one) are employed. These substrates undergo [3+2] cycloaddition with 4-nitrophenylhydrazine, favoring 1,3-substitution on the pyrazole ring.

Procedure :

- Substrate Activation : Trichloromethyl enone (1.0 equiv) and 4-nitrophenylhydrazine (1.05 equiv) are suspended in dichloromethane.

- Cycloaddition : The mixture is stirred at 25°C for 24 hours.

- Esterification : The intermediate is treated with methanol and sulfuric acid to yield the methyl ester.

Advantages :

Alternative Multi-Step Synthesis Pathways

A modular approach involves sequential synthesis of the pyrazole core followed by nitro group introduction:

- Pyrazole Formation : Reacting methyl acetoacetate with hydrazine hydrate yields methyl 1H-pyrazole-3-carboxylate.

- Nitration : The intermediate undergoes nitration using fuming HNO₃/H₂SO₄ at 0°C, introducing the nitro group at the para position.

Challenges :

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF) accelerate cyclocondensation but reduce regioselectivity. Acetic acid balances reaction rate and selectivity, acting as both solvent and proton donor. Catalytic p-toluenesulfonic acid (PTSA) improves yields to 80% by accelerating dehydration.

Table 2: Solvent Impact on Yield

| Solvent | Yield (%) | Regioselectivity (%) |

|---|---|---|

| Acetic acid | 78 | 92 |

| Ethanol | 65 | 85 |

| DMF | 70 | 78 |

Characterization and Analytical Data

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 78 | 98 | High |

| Trichloromethyl Enones | 70 | 95 | Moderate |

| Multi-Step Nitration | 55 | 90 | Low |

The cyclocondensation route offers the best balance of yield and scalability, while the trichloromethyl enone method excels in regioselectivity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. This reaction is critical for further functionalization:

-

Basic hydrolysis : Achieved with NaOH (2 M) in ethanol/water (1:1) at reflux for 6–8 hours, yielding 89–92% carboxylic acid .

-

Acid chloride formation : The carboxylic acid reacts with thionyl chloride (SOCl₂) at 60°C for 2 hours to form the corresponding acid chloride, a precursor for amides and esters .

Nitro Group Reduction

The para-nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol, 25°C, 12 hours) or SnCl₂/HCl, yielding methyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

Ester Group Reduction

Lithium aluminum hydride (LiAlH₄) in dry THF reduces the ester to a primary alcohol, producing 5-(4-nitrophenyl)-1H-pyrazole-3-methanol in 75–80% yield .

Nucleophilic Substitution

The nitro group directs electrophilic substitution to the meta position, but its strong electron-withdrawing nature enables nucleophilic aromatic substitution under harsh conditions:

-

Amine substitution : Heating with KNH₂ in liquid NH₃ at −33°C replaces the nitro group with an amine, though yields are moderate (45–50%) due to competing side reactions .

Condensation and Cyclization

The ester participates in condensation reactions to form heterocyclic systems:

-

Imidazo[4,5-b]pyridine formation : Reaction with 2,3-diaminopyridine in benzene under reflux for 5 hours yields a fused imidazo-pyridine derivative (52% yield) .

-

Hydrazide formation : Condensation with hydrazine hydrate in ethanol produces 5-(4-nitrophenyl)-1H-pyrazole-3-carbohydrazide, a key intermediate for Schiff base synthesis .

Amidation and Urea Derivatives

The acid chloride reacts with nucleophiles to form diverse derivatives:

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Methylamine | 3-(Methylcarbamoyl) derivative | Xylene, reflux, 5 hours | 68 |

| Urea | Pyrazole-3-carboxamide urea derivative | Benzene, base, 5 hours | 69 |

| 2,3-Diaminopyridine | Carboxamide-imidazo hybrid | Methanol, reflux, 16 hours | 74 |

Oxidation Reactions

Controlled oxidation of the pyrazole ring with KMnO₄ in acidic medium generates pyrazole-N-oxide derivatives, though over-oxidation can lead to ring degradation.

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has shown potential in drug development due to its biological activities:

-

Anticancer Activity : Research indicates that the compound inhibits the proliferation of various cancer cell lines:

- HepG2 (Liver Cancer) : Approximately 54.25% growth inhibition.

- HeLa (Cervical Cancer) : About 38.44% growth inhibition.

- Antimicrobial Properties : The compound demonstrates antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can be used in cyclo-condensation reactions involving substituted benzaldehydes and malononitrile derivatives .

Industrial Applications

The compound is utilized in synthesizing dyes and pigments due to its unique structural properties that enhance solubility and bioavailability compared to similar compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on HepG2 and HeLa cell lines. The findings revealed significant growth inhibition rates with low toxicity to normal cells. This selectivity highlights the compound's potential as a targeted cancer therapy agent.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited strong antimicrobial activity against various pathogens. Its efficacy against fungal strains was particularly notable, suggesting its utility in developing antifungal medications.

Mechanism of Action

The mechanism of action of methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(4-aminophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as a versatile intermediate in organic synthesis and its biological properties .

Biological Activity

Methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, a carboxylate group, and a nitrophenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 218.21 g/mol. The nitro group at the para position of the phenyl ring enhances its reactivity and biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation in vitro. A study demonstrated that derivatives targeting specific cancer pathways could achieve growth inhibition percentages ranging from 40% to 60% across various cancer cell lines .

- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives could reduce cytokine production significantly, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, indicating their applicability as antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Cycle Arrest : Research indicates that pyrazole derivatives can induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced proliferation . This effect is crucial for developing anticancer therapies.

- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidases (MAOs), which are important in regulating neurotransmitter levels. This inhibition can have implications for treating neurological disorders .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key peaks include the pyrazole ring proton at δ 5.96 ppm (s, 1H) and the methyl ester at δ 3.85 ppm (s, 3H). Aromatic protons from the 4-nitrophenyl group appear at δ 8.3–7.6 ppm .

- IR Spectroscopy : Stretches at ~2122 cm⁻¹ (C≡N, if azide intermediates) and 1700–1720 cm⁻¹ (ester C=O) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z 261.07 (M⁺) matches the calculated monoisotopic mass .

How do researchers establish structure-activity relationships (SAR) for pyrazole-3-carboxylate derivatives in antimicrobial studies?

Advanced Research Focus

SAR strategies include:

- Functional Group Variation : Replace the 4-nitrophenyl group with halogens (e.g., Cl, F) to assess electron-withdrawing effects on bioactivity .

- Bioisosteric Replacement : Substitute the methyl ester with amides or thioesters to modulate lipophilicity.

- Minimum Inhibitory Concentration (MIC) Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to correlate substituents with potency .

How should discrepancies in reported biological activities of pyrazole carboxylate derivatives be addressed?

Advanced Research Focus

Contradictions (e.g., varying MIC values across studies) require:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.

- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to rule out permeability issues.

- Target Validation : Perform knock-out experiments in bacterial models to confirm mechanism specificity .

What methodological approaches are recommended for pharmacokinetic studies of this compound?

Q. Advanced Research Focus

- In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding via equilibrium dialysis.

- In Vivo Pharmacokinetics : Administer the compound (10 mg/kg, IV/oral) in rodent models and measure plasma half-life (t₁/₂) using HPLC-MS/MS.

- Toxicity Screening : Conduct Ames tests for mutagenicity and hemocompatibility assays to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.